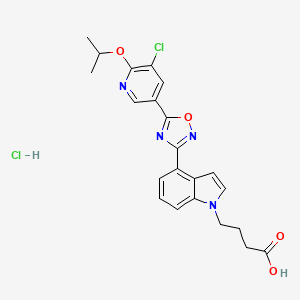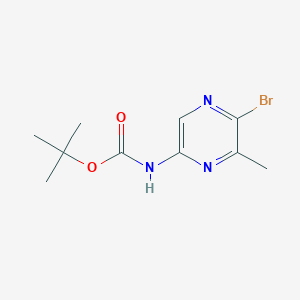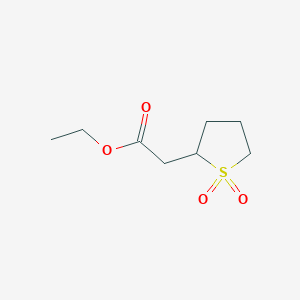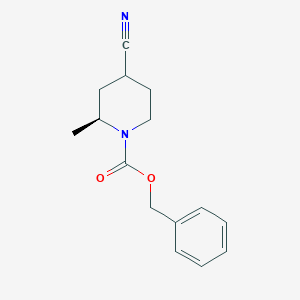![molecular formula C11H12IN3O2 B15226215 tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B15226215.png)
tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Méthodes De Préparation
The synthesis of tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or β-keto ester.
Cyclization with pyridine: The pyrazole intermediate is then cyclized with a pyridine derivative to form the pyrazolopyridine core.
Introduction of the iodine atom: This step involves the iodination of the pyrazolopyridine core using iodine or an iodine-containing reagent.
Esterification: Finally, the tert-butyl ester group is introduced through esterification with tert-butyl alcohol and a suitable acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Analyse Des Réactions Chimiques
tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazolopyridine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can affect various signaling pathways, including those involved in cell proliferation and inflammation .
Comparaison Avec Des Composés Similaires
tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
- tert-Butyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
- tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity and binding affinity compared to its bromo, chloro, and fluoro counterparts .
Propriétés
Formule moléculaire |
C11H12IN3O2 |
|---|---|
Poids moléculaire |
345.14 g/mol |
Nom IUPAC |
tert-butyl 3-iodopyrazolo[3,4-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12IN3O2/c1-11(2,3)17-10(16)15-8-6-13-5-4-7(8)9(12)14-15/h4-6H,1-3H3 |
Clé InChI |
XPMVWHVLCKZBIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C=CN=C2)C(=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one](/img/structure/B15226141.png)





![5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15226171.png)







